molecular formula C24H26 B12556692 1,1'-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) CAS No. 143232-16-0

1,1'-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene)

Cat. No.: B12556692
CAS No.: 143232-16-0
M. Wt: 314.5 g/mol
InChI Key: RNMNHSKEGOQSGB-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two ethyl-substituted indene units connected by an ethane-1,2-diyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) typically involves the reaction of 2-ethylindene with ethane-1,2-diyl dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by the indene units.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as toluene or dichloromethane and bases like sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways.

Comparison with Similar Compounds

    1,1’-(Ethane-1,2-diyl)bis(1H-indene): Lacks the ethyl substitution, resulting in different chemical properties.

    1,1’-(Ethane-1,2-diyl)bis(2-methyl-1H-indene): Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This substitution can enhance its solubility in organic solvents and modify its interaction with other molecules.

Properties

CAS No.

143232-16-0

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

2-ethyl-1-[2-(2-ethyl-1H-inden-1-yl)ethyl]-1H-indene

InChI

InChI=1S/C24H26/c1-3-17-15-19-9-5-7-11-21(19)23(17)13-14-24-18(4-2)16-20-10-6-8-12-22(20)24/h5-12,15-16,23-24H,3-4,13-14H2,1-2H3

InChI Key

RNMNHSKEGOQSGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C1CCC3C4=CC=CC=C4C=C3CC

Origin of Product

United States

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